Fscpx

説明

“Fscpx” appears to refer to two different entities. One is the Fidelity Select Consumer Discretionary Portfolio (FSCPX), a mutual fund . The other is a chemical compound used as an irreversible A1 Adenosine Receptor Antagonist .

Synthesis Analysis

The synthesis of FSCPX, the chemical compound, has been described in several papers . It is used as an irreversible adenosine A1 antagonist .Molecular Structure Analysis

The molecular structure of the chemical compound FSCPX can be found in various databases .Chemical Reactions Analysis

FSCPX, as a chemical compound, has been studied for its effects on the adenosine transport system .Physical And Chemical Properties Analysis

The physical and chemical properties of the chemical compound FSCPX can be found in various databases .科学的研究の応用

Irreversible A1 Adenosine Receptor Antagonist

FSCPX is widely used as an irreversible A1 adenosine receptor antagonist . It has been used in studies to modify the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the Guinea Pig Atrium .

Modifying the Effect of NBTI

FSCPX has been found to modify the effect of NBTI, a nucleoside transport inhibitor . This is particularly apparent on E/c curves of adenosine receptor agonists .

Inhibition of NBTI Effects

FSCPX has been observed to inhibit the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous (but not exogenous) origin .

Improvement of Receptor Reserve-Estimating Method

FSCPX has been used in studies aiming to improve the receptor reserve-estimating method to eliminate the distorting effect resulted from unexpected interference .

Interaction with NBTI in Ex Vivo Experimental Setting

In silico evidence has been obtained for an interference between effects of FSCPX and NBTI upon ex vivo experimental setting . This has led to the assumption that FSCPX inhibits the effect of NBTI on the level of endogenous (but not exogenous) adenosine .

Enhancement of Direct Negative Inotropic Response to Adenosine

In earlier studies using isolated, paced guinea pig left atria, FSCPX was observed to paradoxically increase the direct negative inotropic response to A1 adenosine receptor agonists if NBTI, a nucleoside transport inhibitor, was present .

作用機序

Target of Action

FSCPX is known as a potent, selective, and irreversible antagonist of the A1 Adenosine Receptor (A1AR) . A1ARs are widely expressed in mammalian tissues and play a crucial role in various physiological processes .

Mode of Action

FSCPX interacts with A1ARs and inhibits their function . It has been observed that FSCPX paradoxically increases the direct negative inotropic response to A1 adenosine receptor agonists if NBTI, a nucleoside transport inhibitor, is present . This suggests that FSCPX might modify the equilibrative and NBTI-sensitive nucleoside transporter (ENT1) in a way that allows ENT1 to transport adenosine but impedes NBTI to inhibit this transport .

Biochemical Pathways

FSCPX affects the biochemical pathways involving adenosine and its receptors. By antagonizing A1AR, it modifies the effects of adenosine receptor agonists. Furthermore, it appears to influence the function of ENT1, thereby affecting the transport of adenosine .

Result of Action

The primary result of FSCPX’s action is the inhibition of A1AR, which can lead to increased responses to A1 adenosine receptor agonists . Additionally, FSCPX appears to modify the action of NBTI, reducing the interstitial concentration of adenosine of endogenous origin .

将来の方向性

The future performance of FSCPX, the mutual fund, is a subject of speculation and analysis . As for the chemical compound, future research directions could involve further exploration of its mechanism of action and potential applications .

Relevant Papers Several papers have been published on the chemical compound FSCPX, discussing its synthesis, mechanism of action, and effects on the adenosine transport system . For the mutual fund FSCPX, relevant information can be found in financial analysis reports .

特性

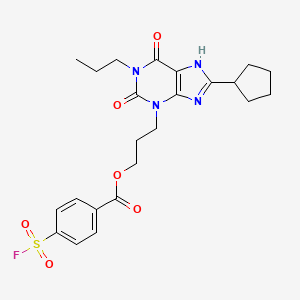

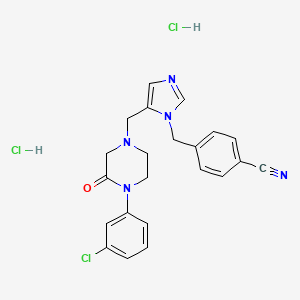

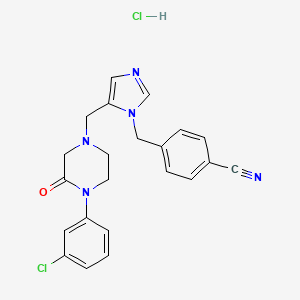

IUPAC Name |

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166094 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fscpx | |

CAS RN |

156547-56-7 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)

![n-[2(r)-Hydroxy-1(s)-indanyl]-2(r)-phenylmethyl-4(s)-hydroxy-5-[4-[2-benzofuranylmethyl]-2(s)-[tert-butylaminocarbonyl]-piperazinyl]-pentaneamide](/img/structure/B1674085.png)

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)

![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![4-[(5-{[4-(3-Chlorophenyl)-3-oxopiperazin-1-YL]methyl}-1H-imidazol-1-YL)methyl]benzonitrile](/img/structure/B1674100.png)

![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)